molecular formula C24H28N6O5S B607790 n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide CAS No. 1254036-66-2

n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide

货号 B607790
CAS 编号: 1254036-66-2
分子量: 512.58
InChI 键: NLUPPCTVKHDVIQ-GASCZTMLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK2292767 is a potent and selective inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ;  Ki = 79 pM). It has >1,000-fold selectivity for PI3Kδ over isoforms PI3Kα, PI3Kβ, and PI3Kγ with Ki values of 501, 630, and 501 nM, respectively. GSK2292767 is >100-fold selective for PI3Kδ over a panel of 250 kinases. It inhibits IFN-γ and IL-2 production (IC50s = 1.9 and 3.16 nM, respectively) in a human lung parenchyma assay. GSK2292767 also protects against eosinophil recruitment (ED50 = 35 μg/kg) in the brown Norway rat acute ovalbumin model of Th2-driven lung inflammation.
GSK2292767 is a potent and selective PI3Kδ inhibitor. GSK2292767 is is currently in clinical trials for the treatment of respiratory diseases such as asthma and COPD. GSK2292767 is highly selective for PI3Kδ over the closely related isoforms and are active in a disease relevant brown Norway rat acute OVA model of Th2-driven lung inflammation. PI3Kδ is highly enriched in leukocytes, making it an attractive target for the treatment of inflammatory conditions, such as asthma,6 chronic obstructive pulmonary disease (COPD), and autoimmune diseases.

科学研究应用

  • Selective PI3Kδ Inhibitors : This compound, along with other derivatives, was evaluated as selective PI3Kδ inhibitors in crystalline forms, salts, and compositions, indicating its potential use in targeting specific kinase pathways (Norman, 2012).

  • Pharmacokinetics and Pharmacodynamics in Inhaled Drug Development : The pharmacokinetic and pharmacodynamic profile of this compound was studied as an inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. This research is significant in understanding its effects and behavior as a novel low-solubility compound, particularly in the treatment of respiratory conditions (Begg et al., 2019).

  • Structural Studies in Crystallography : The compound was involved in a structural study focusing on its crystal structure, providing insights into its molecular arrangement and potential interactions, which is crucial for drug design and synthesis (Dey et al., 2015).

  • Synthesis and Bioactivity of Derivatives : The synthesis and anti-acetylcholinesterase activity of derivatives of this compound were explored, highlighting its potential therapeutic applications in neurochemistry and pharmacology (Holan et al., 1997).

  • Synthesis and Antioxidant Activities : Novel derivatives were synthesized and analyzed for their in vitro potential antioxidant capacities, suggesting the compound's relevance in oxidative stress-related research and potential therapeutic applications (Kol et al., 2016).

  • Neurokinin-1 Receptor Antagonism : The compound's role as a neurokinin-1 receptor antagonist was investigated, particularly its suitability for both intravenous and oral administration, which is significant for developing new treatments for emesis and depression (Harrison et al., 2001).

属性

IUPAC Name

N-[5-[4-[5-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28)/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUPPCTVKHDVIQ-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide

CAS RN

1254036-66-2
Record name GSK-2292767
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2292767
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4E8NZ73C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
P Norman - Expert Opinion on Therapeutic Patents, 2012 - Taylor & Francis
Two applications each claim crystalline forms, salts and compositions of a single selective PI3Kδ inhibitor. The subject of both applications are specific, previously disclosed, 6-aryl-4-(5-…
Number of citations: 5 www.tandfonline.com
K Down, A Amour, IR Baldwin… - Journal of medicinal …, 2015 - ACS Publications
Optimization of lead compound 1, through extensive use of structure-based design and a focus on PI3Kδ potency, isoform selectivity, and inhaled PK properties, led to the discovery of …
Number of citations: 124 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。